5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyanogen chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1-methyl-1H-pyrazole, followed by its reaction with cyanogen chloride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemistry: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbonyl chloride: Lacks the cyano group, resulting in different reactivity and biological activity.
5-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride: Contains an amino group instead of a cyano group, leading to distinct chemical properties and applications.
Uniqueness
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
81303-60-8 |
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Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-cyano-1-methylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O/c1-10-5(2-8)4(3-9-10)6(7)11/h3H,1H3 |
InChI Key |
CYVZJIBFVRQNRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)Cl)C#N |
Origin of Product |
United States |
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